3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

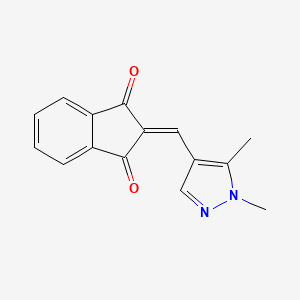

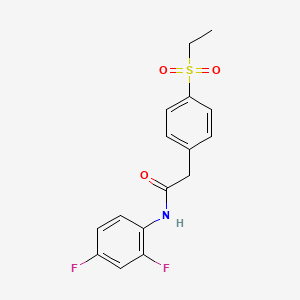

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₄H₁₅N₃O₇ . It belongs to the class of pyrrole-containing molecules and exhibits interesting properties due to its fused ring system. The compound’s structure includes a pyrrole ring and a carboxylic acid group .

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. One common synthetic route includes the reaction of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride (a chlorinated derivative) with an appropriate nucleophile, such as an amine or an alcohol. The resulting product is then further modified to yield the desired 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a benzoic acid moiety. The pyrrole ring contributes to its aromatic character, while the carboxylic acid group imparts acidity. The presence of the methyl group on the benzoic acid portion influences its reactivity and solubility properties .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, amidation, and decarboxylation. For instance, it can react with alcohols to form esters or undergo amidation reactions with amines to yield amides. Additionally, heating the compound can lead to decarboxylation, resulting in the loss of the carboxylic acid group .

Physical And Chemical Properties Analysis

科学的研究の応用

Chemical Synthesis and Reactivity

Chemical Synthesis : The compound is involved in various chemical syntheses. For instance, it is used in the formation of 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates through reactions with secondary amines, indicating its versatility in organic synthesis (Kolyamshin, Danilov, & Kol’tsov, 2007).

Reactivity in Organic Chemistry : Its derivatives are used in complex reactions involving multiple steps, like the reaction with potassium 4-aminobenzoate and maleic anhydride, demonstrating its reactivity and utility in organic chemistry (Kolyamshin, Mitrasov, Danilov, Avruiskaya, Pylchikova, & Savinova, 2021).

Biological and Medicinal Applications

Biological Importance : It has high biological significance, as derivatives of aminobenzoic acids, like o-aminobenzoic acid and p-aminobenzoic acid, play roles in the synthesis of B group vitamins and serve as bacterial growth factors (Mitrasov, Avruiskaya, Polyakova, & Ivanova, 2015).

Role in Biochemical Processes : The compound's role in biochemical processes is highlighted by its use in the synthesis of organotin(IV) complexes, which have been tested against different bacteria and fungi, suggesting its potential in developing antimicrobial agents (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).

Advanced Material and Probe Development

Synthesis of Fluorescent Derivatives : It is instrumental in the synthesis of fluorescent derivatives like xanthenic derivatives, which are useful for labeling amine residues in biopolymers, demonstrating its utility in biochemistry and molecular biology (Crovetto, Rios, Alvarez-Pez, Paredes, Lozano–Velez, del Valle, & Talavera, 2008).

Optoelectronic Material Synthesis : Derivatives like diketopyrrolopyrrole are synthesized under mild conditions, indicating its potential application in the synthesis of novel organic optoelectronic materials (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).

Safety and Hazards

特性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFHSBDEVFVSKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)

![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)

![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2365916.png)

![3-(methylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2365923.png)